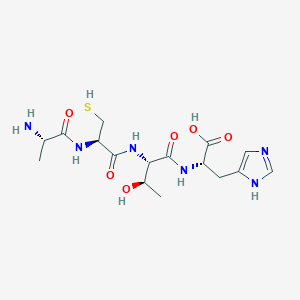
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid is a complex organic compound that belongs to the quinazoline derivatives family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves several steps. One common method includes the reaction of N,N-dimethyl-2-phenylquinazolin-4-amine with ethylene oxide in the presence of a base to form the desired product . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-phenylquinazolin-4-amine
- N,N-Dimethyl-2,2-dimethoxyacetamide
- 4-Quinazolinamine,N,N-dimethyl-2-phenyl
Uniqueness
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine is unique due to its specific structural features and the presence of the quinazoline moiety, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and broader applications in scientific research .
Properties
CAS No. |
831226-58-5 |
|---|---|
Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid |
InChI |
InChI=1S/C18H19N3O.H2O4S/c1-21(2)12-13-22-18-15-10-6-7-11-16(15)19-17(20-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
NWTHEXXYZDYIGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)


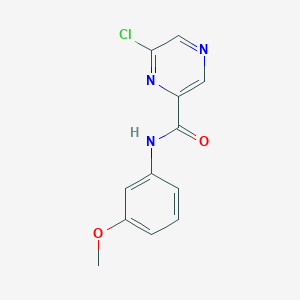
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)

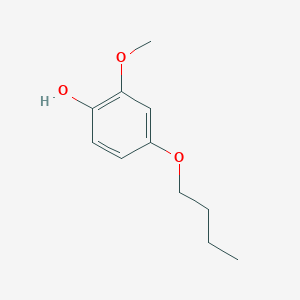
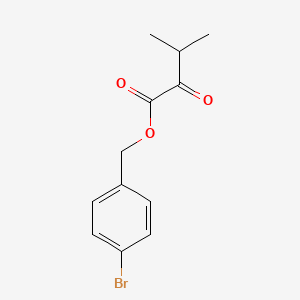
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
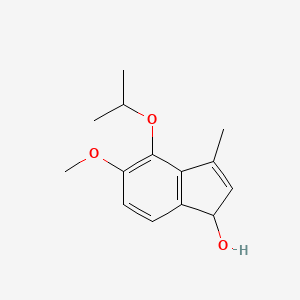
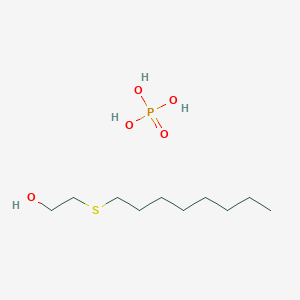
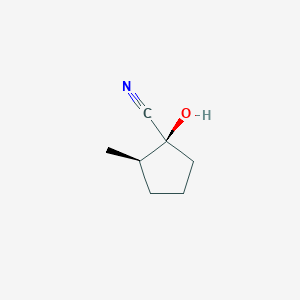
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
